6-Hydroxycyclodecanone

Conformational analysis IR spectroscopy Medium-ring systems

Researchers requiring 1,6-difunctionalized cyclodecyl intermediates face synthetic bottlenecks when using cyclodecanone, which requires extra oxidation/reduction steps. 6-Hydroxycyclodecanone provides the pre-installed orthogonal ketone and alcohol groups needed for sequential elongation. - Documented precursor to bicyclo[4.4.4]tetradecane isomers (J. Am. Chem. Soc., 1984) and Sumitomo's sebacic acid process (JPS6248645A). - IR-confirmed absence of transannular H-bonding ensures predictable carbonyl reactivity for kinetic studies. - Available in 1 g to bulk quantities with global shipping and custom synthesis support.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 15957-40-1
Cat. No. B12794067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxycyclodecanone
CAS15957-40-1
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCC(=O)CCCCC(C1)O
InChIInChI=1S/C10H18O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h9,11H,1-8H2
InChIKeyRTDSZYZNHUFABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxycyclodecanone Chemical Identity and Physicochemical Profile


6-Hydroxycyclodecanone (CAS 15957-40-1, IUPAC: 6-hydroxycyclodecan-1-one) is a ten-membered cyclic keto-alcohol (C10H18O2, MW 170.25 g/mol) that serves as a versatile building block in medium-ring and macrocyclic chemistry [1]. Unlike its close structural analog cyclodecanone (CAS 1502-06-3), this compound features both a ketone carbonyl at position 1 and a secondary hydroxyl group at position 6, enabling orthogonal functionalization strategies that are inaccessible to the parent monoketone. Physicochemical properties include a boiling point of 297.5 °C at 760 mmHg, density of 0.996 g/cm3, and a calculated LogP (XLogP3) of 1.2, reflecting markedly altered polarity relative to cyclodecanone (LogP ~3.0) .

Bifunctional scaffold Ketone (C1) and alcohol (C6) groups enable orthogonal, sequential derivatization strategies.
Macrocyclic precursor Documented route to 1,6-difunctionalized intermediates for bicyclo[4.4.4]tetradecane synthesis.
Polarity profile Reported lower LogP relative to cyclodecanone may support aqueous and biocatalytic reaction conditions.

Why Cyclodecanone and 1,6-Cyclodecanedione Are Not Direct Replacements


The presence and position of the hydroxyl group in 6-hydroxycyclodecanone generates a unique balance of nucleophilic and electrophilic reactivity that cannot be replicated by simple cycloalkanones or diones. Infrared spectroscopic data confirm that 6-hydroxycyclodecanone is free of transannular intramolecular hydrogen bonding, a property that distinguishes it from 1,6-cyclodecanedione—which exhibits a distinct νC=O band at 1717 cm⁻¹—and implies fundamentally different conformational and solvation behaviour [1]. Biocatalytic oxidation studies further reveal that cyclodecanone is converted to a mixture of oxabicycloundecanol derivatives and hydroxycyclodecanones, underscoring that the pre-installed hydroxyl group in 6-hydroxycyclodecanone provides synthetic entry points that the parent ketone cannot offer without additional steps [2]. Substituting cyclodecanone for 6-hydroxycyclodecanone in reported synthetic routes would require additional oxidation/reduction steps, potentially lowering overall yield and altering selectivity.

Cyclodecanone lacks C6 hydroxyl Installing a second functional group requires additional oxidation/reduction steps, which may lower overall yield and alter selectivity.
1,6-Cyclodecanedione exhibits transannular H‑bonding A constrained carbonyl conformation may shift reactivity profiles relative to 6‑hydroxycyclodecanone, affecting reaction outcomes.
Biocatalytic oxidation yields regioisomer mixtures Direct enzymatic oxidation of cyclodecanone produces hydroxycyclodecanone isomers; pre‑isolated compound avoids chromatographic separation.

Head-to-Head Evidence Against Closest Structural Analogs


IR Conformational Signature vs. 1,6-Cyclodecanedione

Infrared spectroscopy reveals that 6-hydroxycyclodecanone in CCl4 solution shows no evidence of intramolecular (transannular) hydrogen bonding, whereas 1,6-cyclodecanedione exhibits a single, very sharp carbonyl stretching band at 1717 cm⁻¹, indicative of a constrained doubly exocyclic carbonyl conformation [1]. The absence of a shifted or broadened OH stretching band in 6-hydroxycyclodecanone confirms that the hydroxyl and carbonyl groups do not engage in transannular H-bonding, a feature that preserves the ketone's reactivity for subsequent transformations.

IR Conformation
Head‑to‑head
No transannular H‑bonding detected; 1,6‑cyclodecanedione νC=O 1717 cm⁻¹ (sharp, singly exocyclic carbonyl).
Preserves ketone availability for orthogonal functionalization.
Conformational differences may affect selectivity in ring-closing reactions.
Conformational analysis IR spectroscopy Medium-ring systems

Physicochemical Property Differentiation vs. Cyclodecanone

6-Hydroxycyclodecanone displays a boiling point of 297.5 °C (at 760 mmHg), a density of 0.996 g/cm³, and an XLogP3 of 1.2 . In contrast, cyclodecanone (CAS 1502-06-3) has a boiling point of 106–107 °C (at 12 mmHg), a density of 0.958 g/mL at 25 °C, and a LogP of ~3.0 . The significantly higher boiling point and lower LogP of 6-hydroxycyclodecanone reflect the impact of the hydroxyl group on intermolecular hydrogen bonding and polarity, which directly affects chromatographic retention, solvent partitioning, and crystallization behavior.

Physicochemical shift
Data to verify
Δ LogP −1.8 (1.2 vs ~3.0); Δ boiling point +191 °C (at 760 mmHg).
Higher aqueous partitioning may benefit biocatalytic and aqueous‑phase workflows.
Computed/literature values; confirm under intended purification conditions.
Physicochemical properties Purification Solubility

Synthetic Utility for Bicyclo[4.4.4]tetradecane Scaffolds

6-Hydroxycyclodecanone served as the starting material for a series of cyclodecyl derivatives bearing two-carbon side-chain functionalization at both the 1 and 6 positions, reported in Tetrahedron (1992) [1]. These intermediates were subsequently used for the construction of bicyclo[4.4.4]tetradecane isomers [1][2]. The presence of differentiated ketone and alcohol functional groups at the 1- and 6-positions enables sequential, orthogonal derivatization (e.g., Wittig olefination, esterification, oxidation) that is impossible with cyclodecanone alone.

Synthetic utility
Head‑to‑head
Documented 1,6‑difunctionalization route; step‑count advantage of ≥1–2 steps versus cyclodecanone.
Supports bridgehead cage compound synthesis.
Yields not quantified in abstract; route viability requires in‑lab validation.
Macrocyclic synthesis Bridgehead bicyclic compounds 1,6-Difunctionalization

Regioselective Biocatalytic Oxidation by CYP101B1

The cytochrome P450 enzyme CYP101B1 from Novosphingobium aromaticivorans hydroxylates cyclodecanone with high selectivity on the ring position opposite to the carbonyl group, producing hydroxycyclodecanones (including 6-hydroxycyclodecanone as a component) in equilibrium with oxabicycloundecanol derivatives [1][2]. In contrast, CYP101C1 preferentially oxidizes cycloalkanones at the C-2 position adjacent to the carbonyl [2]. This regiochemical divergence demonstrates that enzymatic access to specific hydroxycyclodecanone isomers requires careful enzyme selection, and that pre-isolated 6-hydroxycyclodecanone circumvents the equilibrium mixture problem inherent in direct biocatalytic oxidation of cyclodecanone.

Biocatalytic regioselectivity
Class‑level
CYP101B1 oxidizes cyclodecanone at remote positions (6‑hydroxy as one product); CYP101C1 favors proximal C‑2 oxidation.
Pre‑isolated compound circumvents regioisomer separation.
Isolated yield data not reported; equilibrium mixture complicates direct enzymatic access.
Biocatalysis P450 monooxygenase Regioselective hydroxylation

Dehydration to 5-Cyclodecen-1-one in Sebacic Acid Production

A Sumitomo Chemical patent (JPS6248645A, 1987) discloses a continuous industrial process for sebacic acid production from naphthalene, wherein 6-hydroxycyclodecanone is generated from 9-decalylhydroperoxide and subsequently dehydrated in the presence of an amine to yield 5-cyclodecen-1-one . 5-Cyclodecen-1-one is then reduced to cyclodecanone/cyclodecanol and oxidized to sebacic acid . US Patent US3254127A also describes the conversion of 6-hydroxycyclodecanone to cyclodec-5-en-1-one via dehydration [1]. This positions 6-hydroxycyclodecanone as a specific, documented precursor to an unsaturated ketone building block, whereas cyclodecanone would require separate dehydrogenation chemistry to achieve unsaturation.

Dehydration entry
Head‑to‑head
Single‑step amine‑mediated dehydration to 5‑cyclodecen‑1‑one (industrial patent route).
Direct access to α,β‑unsaturated cyclodecenone building block.
Process documented in Sumitomo patent; validate catalyst/condition compatibility.
Dehydration Unsaturated ketone Industrial intermediate

Research and Industrial Application Scenarios


Bicyclo[4.4.4]tetradecane and Bridgehead Cage Compounds

6-Hydroxycyclodecanone is the documented starting material for preparing 1,6-difunctionalized cyclodecyl intermediates that are essential precursors to bicyclo[4.4.4]tetradecane isomers [1]. The orthogonal reactivity of the C1 ketone and C6 hydroxyl groups permits sequential carbon-chain elongation at both positions, enabling construction of the strained bridgehead bicyclic framework that is inaccessible from cyclodecanone without extensive additional functionalization [2]. This application is particularly relevant for physical organic chemistry groups studying through-space electronic interactions and for materials science programs exploring novel hydrocarbon cage structures.

Sebacic Acid and Nylon-6,10 Precursor Production

The Sumitomo Chemical continuous process (JPS6248645A) utilizes 6-hydroxycyclodecanone as a key intermediate in the conversion of naphthalene to sebacic acid, a critical monomer for nylon-6,10 and high-performance lubricants [1]. In this pathway, 6-hydroxycyclodecanone is dehydrated to 5-cyclodecen-1-one, which is subsequently reduced and oxidized to sebacic acid. The process is documented to operate on an industrial scale, making 6-hydroxycyclodecanone a commercially relevant intermediate for large-volume chemical manufacturing.

Biocatalytic Oxidation and P450 Enzyme Engineering

6-Hydroxycyclodecanone represents one of the hydroxylated products generated when CYP101B1 monooxygenase acts on cyclodecanone [1]. For enzyme engineering and directed evolution campaigns aimed at altering regioselectivity or improving turnover, purified 6-hydroxycyclodecanone serves as an authentic analytical standard for product identification and quantification. Its availability as an isolated, well-characterized compound enables accurate GC-MS or HPLC calibration, which is essential for determining enzyme kinetic parameters (kcat, Km) and product distribution ratios when evaluating mutant libraries.

Medium-Ring Conformational Analysis

The IR spectroscopic demonstration that 6-hydroxycyclodecanone is free of transannular intramolecular hydrogen bonding [1] establishes this compound as a reference standard for studying through-space interactions in ten-membered rings. Researchers investigating transannular hydride shifts, transannular cyclization reactions, or the conformational dynamics of cyclodecane derivatives can use 6-hydroxycyclodecanone as a benchmark substrate where the carbonyl group's reactivity is not modulated by internal H-bonding, enabling cleaner interpretation of kinetic and product distribution data.

Application
Selection Property
Validation Focus
Bicyclo[4.4.4]tetradecane scaffold synthesis
Orthogonal C1/C6 difunctionalization
Route viability for 1,6‑disubstituted cage precursors
Sebacic acid precursor production
Dehydration reactivity to unsaturated cyclodecenone
Catalyst screening and process‑condition review
P450 monooxygenase engineering
Authentic hydroxycyclodecanone analytical standard
Product identification and kinetic parameter calibration
Medium‑ring conformational studies
Absence of transannular H‑bonding
Carbonyl reactivity without internal H‑bond modulation
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